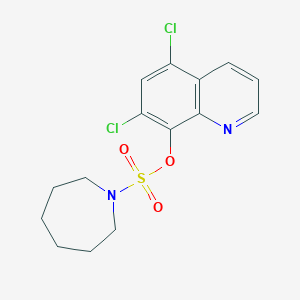
5,7-Dichloroquinolin-8-yl azepane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 5,7-Dichloroquinolin-8-yl azepane-1-sulfonate often involves complex reactions. For instance, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a compound with a somewhat similar structure, was synthesized from 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (R)-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile, yielding a 37% yield, showcasing the intricate steps involved in quinoline derivatives' synthesis (Xia, Chen, & Yu, 2013).
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, often determined using spectroscopy and crystallography techniques. The structure of these compounds is critical for their chemical behavior and interaction with other molecules. For example, the crystal structures of proton-transfer compounds of ferron (8-hydroxy-7-iodoquinoline-5-sulfonic acid) with 4-chloroaniline and 4-bromoaniline were determined, showing how structural details can affect the compounds' properties and interactions (Smith, Wermuth, & Healy, 2007).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives are diverse, including halosulfonylation, carbonylation, and coordination with metal ions. For example, a method for cobalt-catalyzed, aminoquinoline-directed sp2 C-H bond carbonylation of sulfonamides has been reported, highlighting the reactivity of these compounds under specific conditions (Nguyen, Grigorjeva, & Daugulis, 2017).
科学的研究の応用
Nanosized N-sulfonated Catalysts
A study by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst, characterized by various analytical techniques, efficiently promoted the one-pot synthesis of hexahydroquinolines, offering excellent yields and reusability without loss of catalytic activity. The research demonstrates the potential of N-sulfonated catalysts in facilitating organic transformations, potentially including reactions involving "5,7-Dichloroquinolin-8-yl azepane-1-sulfonate" derivatives (Goli-Jolodar et al., 2016).
Synthesis of Azo Dyes
Mirsadeghi et al. (2022) focused on synthesizing new azo dyes derived from 5-chloro-8-hydroxyquinoline, engaging in a diazotization and coupling process to produce heteroarylazo dyes. The study analyzed the spectral properties of these dyes, revealing significant influences of chloro groups on electron absorption spectra. This research underscores the synthetic versatility of quinoline derivatives and their potential utility in developing new materials with tailored optical properties (Mirsadeghi et al., 2022).
Cobalt-Catalyzed Carbonylation
A method for cobalt-catalyzed, aminoquinoline-directed sp2 C-H bond carbonylation of sulfonamides was reported by Nguyen et al. (2017). This approach employs diisopropyl azodicarboxylate as a carbon monoxide source, facilitating the synthesis of saccharin derivatives. This study highlights the potential for developing novel carbonylation reactions, possibly including "5,7-Dichloroquinolin-8-yl azepane-1-sulfonate" as a substrate, to access a wide range of sulfonate-containing compounds (Nguyen et al., 2017).
Antimicrobial and Antifungal Activities
Fadda et al. (2016) synthesized novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups, demonstrating antimicrobial and antifungal activities. This study provides insight into the biological applications of quinoline derivatives, suggesting that "5,7-Dichloroquinolin-8-yl azepane-1-sulfonate" could also be explored for its potential antimicrobial properties (Fadda et al., 2016).
Fluorescent Chemosensors
Research by Aragoni et al. (2013) developed fluorescent chemosensors based on 8-hydroxyquinoline derivatives for metal ion detection, specifically Zn2+ and Cd2+. These chemosensors demonstrate selective responses facilitating metal ion imaging in vitro. The study indicates the potential of quinoline derivatives in designing sensitive and selective sensors for environmental and biological applications (Aragoni et al., 2013).
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) azepane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S/c16-12-10-13(17)15(14-11(12)6-5-7-18-14)22-23(20,21)19-8-3-1-2-4-9-19/h5-7,10H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZRYQWIAMHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl azepane-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)
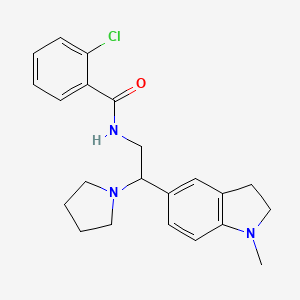
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)

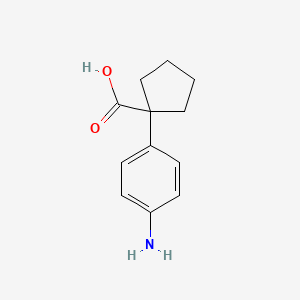
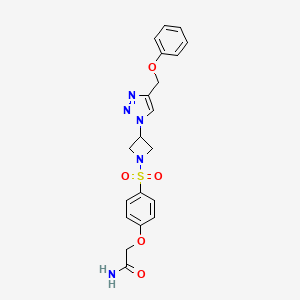
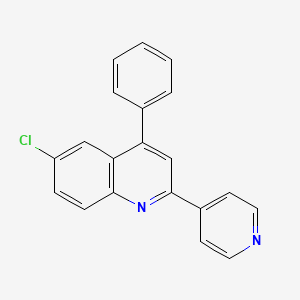

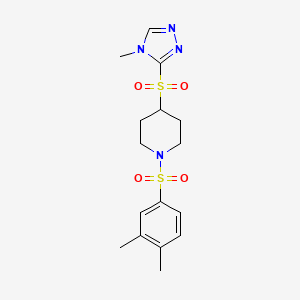


![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)
![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)
